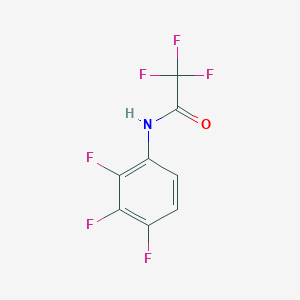![molecular formula C16H23N3O2S B5612596 1,9-dimethyl-4-(3-thienylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5612596.png)
1,9-dimethyl-4-(3-thienylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "1,9-dimethyl-4-(3-thienylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one" typically involves multistep synthetic routes that incorporate strategies such as bromination, cyanoethylation, alkylation, and reduction processes. For example, the synthesis of 1,4,9-triazaspiro derivatives has been achieved through the bromination of 1-methylpiperidine-4-carboxaldehyde, followed by cyanoethylation and alkylation to yield mono- and di-substituted derivatives. The side chain nitrile group's reduction and the hydrazide's derivation from the ester analog are crucial steps in these syntheses (Kuroyan, Sarkisyan, & Vartanyan, 1986). Additionally, the synthesis of novel substituted triazaspiro dodecanones through a combination of solution-phase and solid-phase chemistries has been described, showcasing the diversity of synthetic approaches available for constructing such complex molecules (Qin et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds within this family often involves X-ray diffraction studies to determine the precise arrangement of atoms within the molecule. For instance, the structure of a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, was elucidated using single-crystal X-ray diffraction, revealing its complex supramolecular network structure formed by intermolecular hydrogen bonds (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactivity of triazaspiro compounds includes reactions such as bromination, cyanoethylation, and alkylation. These reactions are instrumental in introducing various functional groups into the molecule, thereby modifying its chemical properties for specific applications. The reactivity of these compounds towards different chemical reagents underscores their versatility in organic synthesis and potential for functionalization (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Physical Properties Analysis
The physical properties of triazaspiro compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the compound's solid-state properties, including its stability and intermolecular interactions. These properties are crucial for the compound's applications in material science and pharmaceuticals (Zhu, 2011).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and stability, are closely related to their molecular structure. The presence of functional groups such as carbonyl, nitrile, and ester groups significantly influences their chemical behavior, making them suitable candidates for further functionalization and application in the synthesis of complex organic molecules (Qin et al., 2011).
Eigenschaften
IUPAC Name |
1,10-dimethyl-4-(thiophene-3-carbonyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-17-7-6-16(5-3-14(17)20)12-19(9-8-18(16)2)15(21)13-4-10-22-11-13/h4,10-11H,3,5-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLMZBCXSKJZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CN(CCN2C)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B5612533.png)
![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)
![1-ethyl-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5612547.png)
![2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)
![9-(3-hydroxy-2-methylbenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612555.png)

![1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5612568.png)
![N-{2-[4-(4-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}urea](/img/structure/B5612573.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5612579.png)
![2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide](/img/structure/B5612584.png)
![methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5612593.png)
![1-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5612602.png)
